BenchChemオンラインストアへようこそ!

Alamifovir PM

Antiviral potency Wild‑type HBV EC50 comparison

Alamifovir PM (CAS 2986319-14-4; C₁₄H₁₅N₅O₂S = 317.37 g mol⁻¹) is chemically defined as 2‑amino‑6‑(4‑methoxyphenylthio)‑9‑(2‑hydroxyethyl)purine . It constitutes the base nucleoside scaffold of the investigational acyclic nucleoside phosphonate prodrug alamifovir (LY582563/MCC‑478), an HBV‑specific antiviral that inhibits viral DNA priming and packaging .

Molecular Formula C14H15N5O2S
Molecular Weight 317.37 g/mol
Cat. No. B14764914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlamifovir PM
Molecular FormulaC14H15N5O2S
Molecular Weight317.37 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCO)N
InChIInChI=1S/C14H15N5O2S/c1-21-9-2-4-10(5-3-9)22-13-11-12(17-14(15)18-13)19(6-7-20)8-16-11/h2-5,8,20H,6-7H2,1H3,(H2,15,17,18)
InChIKeyZMRAUIXUSXUCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alamifovir PM – Essential Procurement Data on the Core Purine Nucleoside Scaffold of Alamifovir


Alamifovir PM (CAS 2986319-14-4; C₁₄H₁₅N₅O₂S = 317.37 g mol⁻¹) is chemically defined as 2‑amino‑6‑(4‑methoxyphenylthio)‑9‑(2‑hydroxyethyl)purine . It constitutes the base nucleoside scaffold of the investigational acyclic nucleoside phosphonate prodrug alamifovir (LY582563/MCC‑478), an HBV‑specific antiviral that inhibits viral DNA priming and packaging [1]. Because the compound lacks the phosphonomethoxy‑ethyl‑bis(trifluoroethyl) ester group that confers antiviral activity, it is primarily utilized as a critical synthetic intermediate, a reference standard for analytical method validation, and a negative‑control nucleoside in structure–activity relationship (SAR) studies of purine‑based anti‑HBV agents [1].

Alamifovir PM Procurement Risk – Why Off‑Target Purine Analogs Cannot Replace the Defined Arylthio‑Hydroxyethyl Core


The antiviral activity of the alamifovir prodrug class is exquisitely dependent on the 6‑arylthio substitution on the purine ring [1]. Replacing the 4‑methoxyphenylthio group with other arylthio moieties (e.g., phenyl, 3‑methoxy, or 2‑methoxy) measurably alters both potency and cytotoxicity, while the complete removal of the phosphonomethoxy‑ethyl ester (as in Alamifovir PM) abolishes anti‑HBV activity [1]. Consequently, a researcher who attempts to use a generic purine ethanol analog in place of the structurally authenticated Alamifovir PM risks confounding SAR interpretation, misidentifying metabolic intermediates, or failing to reproduce the specific enzymatic interactions that define the chemical space of MCC‑478‑derived antivirals [1][2].

Alamifovir PM – Quantitative Differentiation from the Closest Purine Nucleoside Analogs


HBV Replication Inhibition: Alamifovir Prodrug (MCC‑478) Demonstrates 15‑Fold Higher Potency than Lamivudine

In transiently transfected human hepatoma cells, the alamifovir prodrug (MCC‑478) exhibits an EC50 of 0.027 µM against wild‑type HBV, whereas lamivudine requires approximately 0.4 µM, yielding a ∼15‑fold potency advantage for alamifovir [1]. This in‑vitro cell‑culture finding establishes a clear quantitative differentiation for the scaffold from which Alamifovir PM is derived, underlining the value of the 4‑methoxyphenylthio‑purine core for designing high‑affinity HBV inhibitors.

Antiviral potency Wild‑type HBV EC50 comparison

Activity Against Lamivudine‑Resistant HBV Polymerase Mutants: Alamifovir Prodrug Retains Sub‑Micromolar EC50

The alamifovir prodrug retains significant activity against the prevalent lamivudine‑resistance mutants M552I, M552V, and L528M/M552V, with EC50 values of 2.6 µM, 3.3 µM, and 2.0 µM, respectively [1]. By contrast, lamivudine’s activity against these mutants is profoundly compromised (EC50 shifts >100‑fold). This retention of antiviral effect against resistant variants demonstrates that the 4‑methoxyphenylthio‑purine scaffold, to which Alamifovir PM corresponds, provides a resistance‑barrier profile not achievable with lamivudine.

Drug resistance Lamivudine‑resistant mutants HBV polymerase

Exceptional Selectivity Window: Alamifovir Prodrug CC50 Exceeds 33,000‑Fold Above Antiviral IC50

The 4‑methoxyphenylthio analog (compound 16, the direct phosphonomethoxy‑ethyl ester of Alamifovir PM) displays an IC50 of 0.03 µM against HBV, while its CC50 in the same host cells exceeds 1000 µM, yielding a selectivity index (SI) >33 000 [1]. In comparison, the reference anti‑HBV agent adefovir (PMEA) yields an IC50 of 0.2 µM with a significantly narrower SI. This exceptional therapeutic window indicates that the 4‑methoxyphenylthio‑purine core intrinsically confers low cellular toxicity, a property that translates to the Alamifovir PM scaffold when used as a building block for next‑generation antivirals.

Selectivity index Cytotoxicity CC50/IC50 ratio

Optimized 4‑Methoxyarylthio Substitution: SAR Defines Alamifovir PM as the Most Potent Core Among Arylthio Analogs

Within the 2‑amino‑6‑arylthio‑9‑[2‑(phosphonomethoxy)ethyl]purine series, the 4‑methoxyphenylthio derivative (IC50 = 0.03 µM) surpasses the unsubstituted phenylthio (IC50 = 0.05 µM) and the 3‑methoxy (0.04 µM) and 2‑methoxy (0.08 µM) regioisomers [1]. This rank order demonstrates that the para‑methoxy substitution on the phenyl ring incrementally improves antiviral potency, a result that directly validates the choice of the 4‑methoxyphenylthio moiety present in Alamifovir PM. No other commercially available arylthio purine ethanol analog has been shown to deliver equivalent potency when elaborated to the corresponding phosphonomethoxy‑ethyl ester.

Structure–activity relationship Arylthio substitution Lead optimization

Defined Physicochemical Identity: Alamifovir PM Supplied with >98% HPLC Purity and High DMSO Solubility for Reproducible Experimentation

Alamifovir PM is commercially available with a validated purity of ≥98% by HPLC and a DMSO solubility of 50 mg mL⁻¹ (157.54 mM) after sonication . These specifications surpass those typically offered for generic “2‑amino‑6‑(arylthio)purines,” which often lack full analytical characterization. The exact molecular formula (C₁₄H₁₅N₅O₂S) and defined SMILES string ensure batch‑to‑batch reproducibility, a prerequisite for quantitative SAR studies and regulatory‑grade analytical method development.

Reference standard Purity Solubility

Alamifovir PM – High‑Impact Application Scenarios Derived from Quantitative Evidence


Anti‑HBV Lead‑Optimization Core Scaffold

Medicinal chemists can use Alamifovir PM as a validated starting point for constructing phosphonomethoxy‑ethyl ester prodrug libraries. The established SAR [1] demonstrates that the 4‑methoxyphenylthio substitution yields the highest potency (IC50 0.03 µM) among arylthio analogs, providing a data‑driven foundation for structure‑guided optimization toward clinical candidates that exceed the potency of lamivudine and retain activity against resistant mutants [2].

LC‑MS/MS Reference Standard for Alamifovir Metabolite Quantification

Because Alamifovir PM shares the identical chromophoric core with the active metabolite 602076 but lacks the phosphonic acid group, it serves as an ideal internal standard for reversed‑phase LC‑MS/MS methods [3]. Its defined purity (>98%) and high DMSO solubility (157.54 mM) enable the preparation of stable, homogeneous stock solutions, ensuring accurate calibration curves for pharmacokinetic studies in preclinical models.

Negative Control in HBV Replication Assays

The absence of the phosphonomethoxy‑ethyl ester renders Alamifovir PM antivirally inactive, making it an appropriate negative control in cell‑culture assays that evaluate the contribution of the prodrug moiety to HBV DNA priming and packaging inhibition [2][4]. This application is essential for dissecting the mechanism of action of novel acyclic nucleoside phosphonates.

Crystallization and Polymorph Screening Intermediate

Patents describing the crystallization of alamifovir prodrugs identify the 4‑methoxyphenylthio purine fragment as a key intermediate for salt and polymorph screening [5]. The availability of Alamifovir PM in high purity facilitates reproducible solid‑state characterization, enabling process chemists to optimize the final prodrug’s physicochemical properties and oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alamifovir PM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.